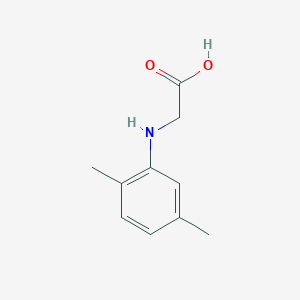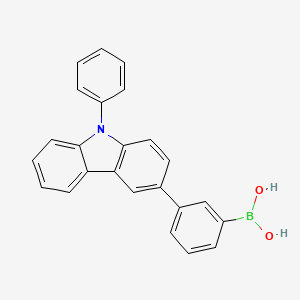
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative that features a carbazole moiety attached to a phenyl ring, which is further connected to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid typically involves a multi-step process:
Formation of 9-phenylcarbazole: This step involves the reaction of carbazole with phenyl bromide in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions.
Bromination: The 9-phenylcarbazole is then brominated using a brominating agent like N-bromosuccinimide (NBS) to form 9-(3-bromophenyl)carbazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki Coupling: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: It can be oxidized to form corresponding phenols using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The boronic acid group can undergo substitution reactions with electrophiles to form various derivatives.
Scientific Research Applications
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki coupling reactions.
Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities[][3].
Mechanism of Action
The mechanism of action of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group interacts with metal catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions. The carbazole moiety provides additional stability and electronic properties to the compound, enhancing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid can be compared with other boronic acid derivatives and carbazole-containing compounds:
3-(9H-carbazol-9-yl)phenylboronic acid: Similar structure but lacks the phenyl group attached to the carbazole moiety.
9-phenyl-9H-carbazol-3-ylboronic acid: Similar structure but with different substitution patterns on the carbazole ring.
4-(9H-carbazol-9-yl)phenylboronic acid: Similar structure but with the boronic acid group attached at a different position on the phenyl ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C24H18BNO2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[3-(9-phenylcarbazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H |
InChI Key |
WPWPOMNBTQPHDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


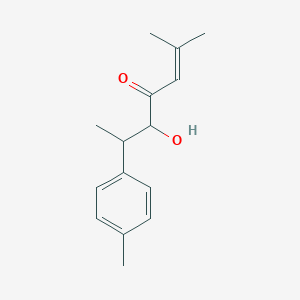
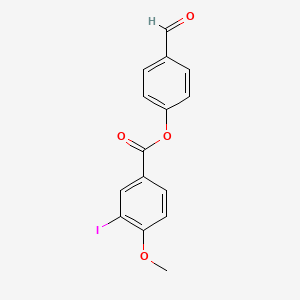
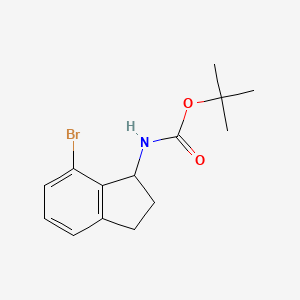
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)
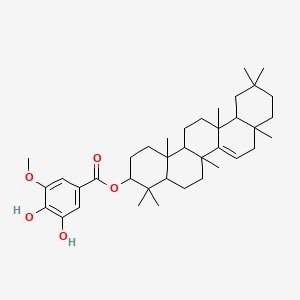
![(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)
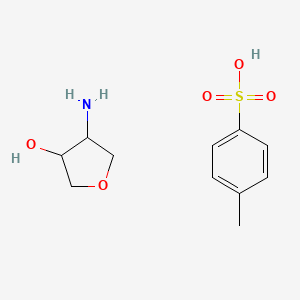
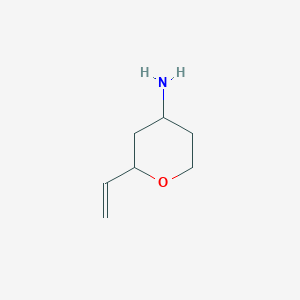
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
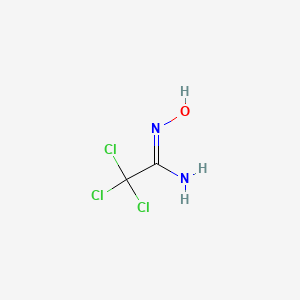
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
